molecular formula C12H14N2O3 B14895539 1-(6-Methylnicotinoyl)pyrrolidine-3-carboxylic acid

1-(6-Methylnicotinoyl)pyrrolidine-3-carboxylic acid

Cat. No.: B14895539
M. Wt: 234.25 g/mol
InChI Key: VAKDOUDCFIHFPH-UHFFFAOYSA-N
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Description

1-(6-Methylnicotinoyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring attached to a nicotinoyl group with a methyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the creation of highly enantiomerically enriched pyrrolidine-3-carboxylic acids.

Industrial Production Methods: Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methylnicotinoyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions can vary widely but often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(6-Methylnicotinoyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(6-Methylnicotinoyl)pyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. The nicotinoyl group may also interact with enzymes, potentially inhibiting their function or altering their activity .

Comparison with Similar Compounds

    Pyrrolidine-3-carboxylic acid derivatives: These compounds share the pyrrolidine ring structure and have similar reactivity and applications.

    Nicotinoyl derivatives: Compounds with the nicotinoyl group can have similar biological activities and chemical properties.

Uniqueness: 1-(6-Methylnicotinoyl)pyrrolidine-3-carboxylic acid is unique due to the combination of the pyrrolidine ring and the nicotinoyl group with a methyl substitution. This specific structure allows for unique interactions with biological targets and distinct chemical reactivity .

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

1-(6-methylpyridine-3-carbonyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H14N2O3/c1-8-2-3-9(6-13-8)11(15)14-5-4-10(7-14)12(16)17/h2-3,6,10H,4-5,7H2,1H3,(H,16,17)

InChI Key

VAKDOUDCFIHFPH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N2CCC(C2)C(=O)O

Origin of Product

United States

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